molecular formula C14H13F3N2O2 B10910452 Methyl 1-(3-methylbenzyl)-3-(trifluoromethyl)-1H-pyrazole-4-carboxylate

Methyl 1-(3-methylbenzyl)-3-(trifluoromethyl)-1H-pyrazole-4-carboxylate

Cat. No.: B10910452
M. Wt: 298.26 g/mol
InChI Key: IENAVKVAVJTFIO-UHFFFAOYSA-N
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Description

Methyl 1-(3-methylbenzyl)-3-(trifluoromethyl)-1H-pyrazole-4-carboxylate is a synthetic organic compound that belongs to the class of pyrazole derivatives This compound is characterized by the presence of a trifluoromethyl group, a methylbenzyl group, and a carboxylate ester group attached to a pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 1-(3-methylbenzyl)-3-(trifluoromethyl)-1H-pyrazole-4-carboxylate typically involves the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring is formed through the reaction of hydrazine with a 1,3-diketone under acidic or basic conditions.

    Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonic acid.

    Attachment of the Methylbenzyl Group: The methylbenzyl group is introduced through a Friedel-Crafts alkylation reaction using methylbenzyl chloride and a Lewis acid catalyst.

    Esterification: The carboxylate ester group is formed by reacting the carboxylic acid derivative of the pyrazole with methanol in the presence of an acid catalyst.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems and advanced purification techniques ensures the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methylbenzyl group, leading to the formation of benzyl alcohol or benzaldehyde derivatives.

    Reduction: Reduction reactions can target the carboxylate ester group, converting it to the corresponding alcohol.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, where it is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

    Oxidation: Benzyl alcohol, benzaldehyde derivatives.

    Reduction: Alcohol derivatives of the carboxylate ester.

    Substitution: Various substituted pyrazole derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl 1-(3-methylbenzyl)-3-(trifluoromethyl)-1H-pyrazole-4-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored as a lead compound in drug discovery for the development of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of Methyl 1-(3-methylbenzyl)-3-(trifluoromethyl)-1H-pyrazole-4-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The pyrazole ring can interact with active sites of enzymes, potentially inhibiting their activity or modulating their function.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 1-(3-methylbenzyl)-3-(trifluoromethyl)-1H-pyrazole-4-carboxylate is unique due to the combination of its trifluoromethyl group and methylbenzyl group, which confer distinct chemical and biological properties. The trifluoromethyl group enhances the compound’s stability and lipophilicity, while the methylbenzyl group provides specific steric and electronic effects that influence its reactivity and interactions with biological targets.

Properties

Molecular Formula

C14H13F3N2O2

Molecular Weight

298.26 g/mol

IUPAC Name

methyl 1-[(3-methylphenyl)methyl]-3-(trifluoromethyl)pyrazole-4-carboxylate

InChI

InChI=1S/C14H13F3N2O2/c1-9-4-3-5-10(6-9)7-19-8-11(13(20)21-2)12(18-19)14(15,16)17/h3-6,8H,7H2,1-2H3

InChI Key

IENAVKVAVJTFIO-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)CN2C=C(C(=N2)C(F)(F)F)C(=O)OC

Origin of Product

United States

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